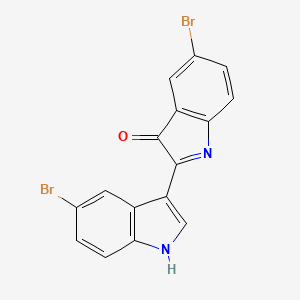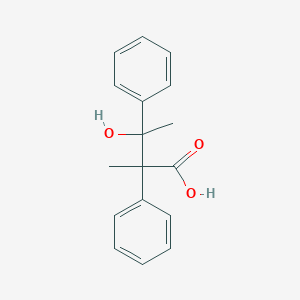
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine is a chemical compound with the molecular formula C20H21N3O4 It is known for its distinctive structure, which includes a naphthalene ring substituted with nitro groups and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a naphthalene derivative, followed by the introduction of the diethylamino group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-2,4-dinitroaniline: Similar structure but with a different substitution pattern on the aromatic ring.
N,N-diethyl-4-nitroaniline: Contains fewer nitro groups and a simpler structure.
N,N-diethyl-1-naphthylamine: Lacks the nitro groups but has a similar naphthalene core.
Uniqueness
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple nitro groups and a phenyl group on the naphthalene ring makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
51911-76-3 |
|---|---|
Fórmula molecular |
C20H19N3O4 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C20H19N3O4/c1-3-21(4-2)15-10-17(14-8-6-5-7-9-14)18-12-16(22(24)25)13-20(23(26)27)19(18)11-15/h5-13H,3-4H2,1-2H3 |
Clave InChI |
XEAOAMGUXAKOSK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



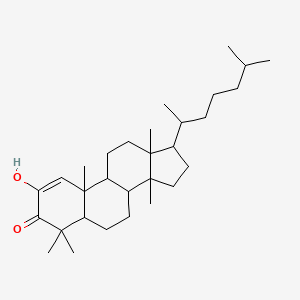
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

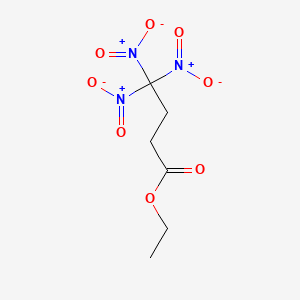
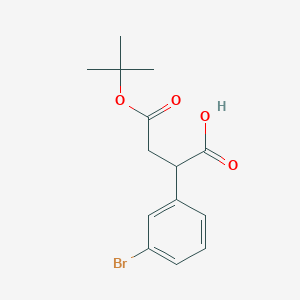
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
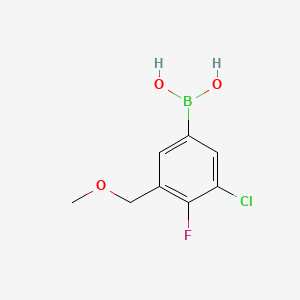
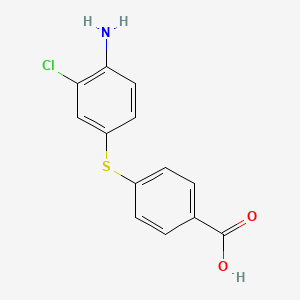
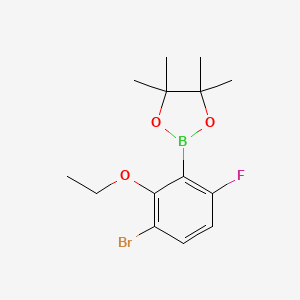
![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
